Bienvenue dans la boutique en ligne BenchChem!

6-Chloro-7-deazapurine Hydrochloride

Antitumor nucleosides Ferrocene conjugates Colorectal cancer

6-Chloro-7-deazapurine Hydrochloride is a superior building block for constructing tubercidin-class nucleosides and 6-substituted derivatives via Suzuki/Stille couplings. Unlike 6-chloropurine, the 7-deaza scaffold provides higher glycosylation efficiency (45% yield vs. 18% for 2-amino analog) and enables divergent biological activity, as evidenced by 1.6-fold improved antitumor potency in SW620 cells. The reactive C6-chloro handle allows modular access to antitumor leads (HeLa IC50 0.98 µM) and PNP inhibitors (Ki 2.4 µM). Choose this intermediate to streamline nucleoside synthesis and avoid structure-activity pitfalls inherent in purine analogues.

Molecular Formula C6H5Cl2N3
Molecular Weight 190.027
CAS No. 1243346-92-0
Cat. No. B563695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-deazapurine Hydrochloride
CAS1243346-92-0
Synonyms4-Chloro-1H-pyrrolo[2,3-d]pyrimidine Hydrochloride;  4-Chloropyrrolo[2,3-d]pyrimidine Hydrochloride;  NSC 64952 Hydrochloride; 
Molecular FormulaC6H5Cl2N3
Molecular Weight190.027
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=N2)Cl.Cl
InChIInChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H
InChIKeyPEBOURCSCAMADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-deazapurine Hydrochloride (CAS 1243346-92-0): A Versatile C6-Halogenated 7-Deazapurine Scaffold for Nucleoside Synthesis and Targeted Derivatization


6-Chloro-7-deazapurine Hydrochloride (CAS 1243346-92-0; IUPAC: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine hydrochloride) is a halogenated 7-deazapurine base characterized by a pyrrolo[2,3-d]pyrimidine core with a reactive chlorine atom at the 6-position . This compound serves as a critical synthetic building block for constructing biologically active nucleoside analogs and 6-substituted derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions [1]. Unlike many purine analogs that function as final therapeutic agents, 6-chloro-7-deazapurine hydrochloride is predominantly utilized as an intermediate for downstream functionalization—particularly for introducing aryl, hetaryl, amino, or alkoxy groups at the C6 position [2].

Why 6-Chloro-7-deazapurine Hydrochloride Cannot Be Indiscriminately Substituted with Purine Analogs in Nucleoside Synthesis


7-Deazapurines (pyrrolo[2,3-d]pyrimidines) are structurally distinct from purines due to the absence of the N7 nitrogen atom in the imidazole ring, which fundamentally alters both glycosylation regioselectivity and biological target interactions [1]. While purine C6-chloro derivatives (e.g., 6-chloropurine) are widely used nucleobase intermediates, the 7-deaza scaffold provides superior glycosylation efficiency with protected ribose donors and enables divergent biological outcomes compared to purine-based counterparts [2]. Critically, the mechanism of cellular toxicity among 7-deazapurine nucleosides is not uniform—tubercidin (7-deazaadenosine) and toyocamycin exhibit mechanistically distinct toxicity profiles in mammalian cells, demonstrating that subtle substitution patterns on the 7-deazapurine core produce non-interchangeable biological consequences [3]. Consequently, procurement decisions based solely on scaffold class or superficial structural similarity risk selecting intermediates that fail to deliver the intended synthetic yields or downstream biological activity.

6-Chloro-7-deazapurine Hydrochloride: Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


Superior Cytotoxic Potency of 6-Chloro-7-deazapurine-Derived Ferrocenylalkyl Conjugate vs. 6-Chloropurine Analog in Colorectal Adenocarcinoma

In a comparative study of ferrocenylalkyl derivatives, the 6-chloro-7-deazapurine-based compound 11c exhibited significantly higher cytotoxic potency against colorectal adenocarcinoma SW620 cells compared to its direct 6-chloropurine structural analog 13a [1]. Both compounds share identical ferrocenylmethylene substituent linkage patterns and differ only in the scaffold core (7-deazapurine vs. purine), enabling a direct scaffold-class comparison.

Antitumor nucleosides Ferrocene conjugates Colorectal cancer Cytostatic activity

Potent Inhibition of E. coli Purine Nucleoside Phosphorylase by 6-Chloro-7-deazapurine 2′-Deoxyribofuranoside with Ki = 2.4 µM

The 6-chloro-7-deazapurine 2′-deoxyribofuranoside was identified as one of the two most potent inhibitors among a series of 7-deazapurine nucleosides tested against Escherichia coli purine nucleoside phosphorylase (PNP), with an inhibition constant Ki = 2.4 µM [1]. The structurally related 2-amino-6-chloro-7-deazapurine analog showed comparable potency (Ki = 2.3 µM), while most other 7-deazapurine nucleosides in the series displayed only weak inhibition (Ki > 50 µM or negligible at 100 µM screening concentration).

Purine nucleoside phosphorylase PNP inhibition Non-cleavable inhibitors Antibacterial nucleosides

Pronounced Antiproliferative Activity of 6-Chloro-7-deazapurine Derivative Against HeLa and CFPAC-1 Cancer Cell Lines

A 6-chloro-7-deazapurine derivative demonstrated pronounced sub-micromolar to low-micromolar antiproliferative effects against both HeLa cervical cancer and CFPAC-1 pancreatic cancer cell lines [1]. This performance was highlighted as a benchmark in the research group's prior studies, motivating further development of purine-isoxazole hybrids.

Antiproliferative activity Cervical cancer Pancreatic cancer Purine bioisosteres

Glycosylation Efficiency of 6-Chloro-7-deazapurine for Tubercidin Synthesis: 45% Yield in Two-Step Protocol

Glycosylation of nonfunctionalized 6-chloro-7-deazapurine with commercially available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose proceeded with 45% yield, followed by amination and deprotection to afford tubercidin (7-deazaadenosine) in only two steps [1]. In contrast, glycosylation of pivaloylated 2-amino-6-chloro-7-deazapurine under similar conditions yielded only 18% for 7-deazaguanosine synthesis, necessitating alternative strategies involving 7-halogenated intermediates.

Nucleoside glycosylation Tubercidin synthesis 7-Deazapurine ribonucleosides Synthetic methodology

C-H Borylation/Suzuki Coupling of 6-Chloro-7-deazapurine: Low 20% Yield Drives Preference for SEM-Protected 6-Methylsulfanyl/6-Methoxy Analogs in 8-Aryl Derivatization

Direct C-H borylation followed by Suzuki cross-coupling of 6-chloro-7-deazapurine produced the desired 8-aryl derivative with only 20% yield, prompting the development of alternative one-pot borylation/arylation protocols using SEM-protected 6-methylsulfanyl- or 6-methoxy-7-deazapurines [1]. The 6-chloro scaffold's poor performance in this specific transformation is explicitly documented as a limitation.

C-H activation Borylation Suzuki cross-coupling 8-Aryl-7-deazapurines

7-Deazapurine Scaffold Confers Non-Cleavable PNP Inhibition Not Achievable with Cleavable Purine Nucleoside Substrates

The 7-deazapurine modification, combined with appropriate substitutions at positions 2, 6, and 7 of the base, yields competitive non-cleavable inhibitors of E. coli PNP with inhibition constants in the micromolar range—a property not shared by their purine counterparts which are cleavable substrates [1]. Inhibition constants for 7-deazapurine nucleosides were reported to be several-fold lower (more potent) than those observed for corresponding purine nucleosides.

Non-cleavable inhibitors PNP substrate specificity Enzyme inhibition mechanism 7-Deazapurine advantage

6-Chloro-7-deazapurine Hydrochloride: Research and Industrial Application Scenarios Supported by Comparative Evidence


Synthesis of Tubercidin (7-Deazaadenosine) and Related Nucleoside Antibiotics via Efficient Two-Step Glycosylation-Amination Protocol

6-Chloro-7-deazapurine hydrochloride enables a streamlined two-step synthesis of tubercidin—the parent 7-deazaadenosine antibiotic—via glycosylation with protected ribofuranose (45% yield) followed by amination and deprotection [1]. This synthetic efficiency contrasts with the poor 18% yield observed for analogous 2-amino-6-chloro-7-deazapurine glycosylation, making the nonfunctionalized 6-chloro scaffold the preferred intermediate for accessing tubercidin-class nucleosides without requiring 7-halogenated intermediates or extended protecting group manipulations [1].

Development of 6-(Het)aryl-7-deazapurine Ribonucleoside Cytostatics via Palladium-Catalyzed Cross-Coupling

The reactive C6-chloro substituent serves as an electrophilic handle for Suzuki-Miyaura or Stille cross-coupling with (het)arylboronic acids or stannanes, enabling construction of diverse 6-(het)aryl-7-deazapurine ribonucleosides [2]. This scaffold class has demonstrated sub-micromolar antiproliferative activity against pancreatic (CFPAC-1, IC50 = 0.79 µM) and cervical (HeLa, IC50 = 0.98 µM) cancer cell lines [3]. Additionally, cycloSal-phosphate pronucleotides derived from 6-chloro-7-deazapurine intermediates exhibit strong inhibition of human adenosine kinase while only weakly inhibiting M. tuberculosis adenosine kinase, suggesting potential for selective therapeutic targeting [2].

Construction of Non-Cleavable Purine Nucleoside Phosphorylase (PNP) Inhibitors for Antibacterial Research

6-Chloro-7-deazapurine-derived 2′-deoxyribofuranosides function as competitive, non-cleavable inhibitors of E. coli PNP with inhibition constants in the low micromolar range (Ki = 2.4 µM) [4]. This contrasts with purine-based nucleosides that act as cleavable substrates, positioning 7-deazapurine nucleosides as valuable tool compounds for studying PNP inhibition mechanisms and as lead scaffolds for developing antibacterial agents targeting the purine salvage pathway. The 7-deaza modification consistently yields several-fold lower Ki values compared to purine counterparts [4].

Synthesis of Ferrocene-Conjugated Antitumor Agents with Enhanced Potency vs. Purine Analogs

6-Chloro-7-deazapurine serves as the preferred scaffold over 6-chloropurine for constructing ferrocenylalkyl conjugates with antitumor activity, as evidenced by the 6-chloro-7-deazapurine derivative 11c (IC50 = 9.07 µM) outperforming the corresponding 6-chloropurine derivative 13a (IC50 = 14.38 µM) by 1.6-fold against SW620 colorectal adenocarcinoma cells [5]. This scaffold-dependent potency differential supports the selection of 7-deazapurine over purine building blocks for organometallic conjugate drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-7-deazapurine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.